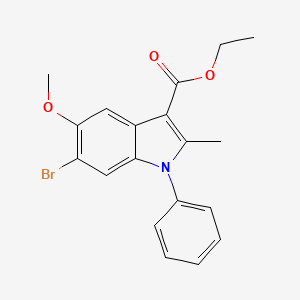
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula for this compound is C14H15Br2NO3 .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The SMILES string for this compound is O=C(OCC)C(C(C=C1OC)=C(C=C1Br)N2C)=C2CBr . This provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, indole derivatives are known to play a main role in cell biology .Wirkmechanismus
Target of Action
Indole derivatives are known to interact with multiple receptors in the body . They are important types of molecules and natural products and play a main role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely and are influenced by their specific chemical structure
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific structure and the receptors they interact with
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is its potential use in the development of new drugs. It is a versatile compound that can be used as a starting material for the synthesis of various derivatives. However, its complex synthesis method and limited availability may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate in scientific research. One potential direction is in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer. It may also be used in the development of new synthetic methods and the study of the mechanism of action of various compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
In conclusion, this compound is a synthetic compound that has been used in scientific research for various purposes. Its complex synthesis method and potential use in the development of new drugs make it an important compound in medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is obtained through the reaction of 5-methoxy-2-methylindole with ethyl bromoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has been used in scientific research for various purposes. One of the main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of new drugs. It has also been used in the development of new synthetic methods and in the study of the mechanism of action of various compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-4-24-19(22)18-12(2)21(13-8-6-5-7-9-13)16-11-15(20)17(23-3)10-14(16)18/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMHTWNMLCNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[[(Z)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)
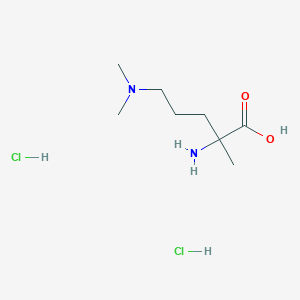
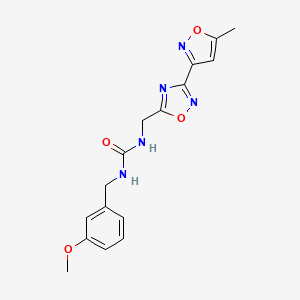

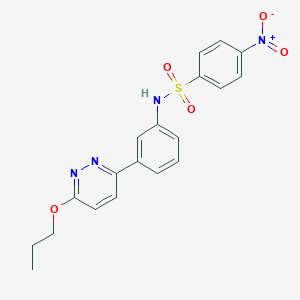
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)

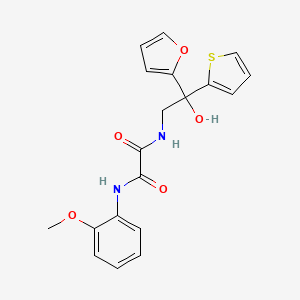

![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
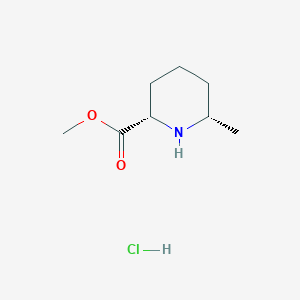

![4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether](/img/structure/B2624027.png)